molecular formula C7H7N3O B12327669 7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-

7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-

Cat. No.: B12327669
M. Wt: 149.15 g/mol
InChI Key: MAIRTMUWGXUTSD-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro- is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of pyrrole and pyridine derivatives, which undergo cyclization reactions facilitated by catalysts such as palladium or copper. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, where various nucleophiles can replace hydrogen atoms on the pyrrole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated ring systems.

Scientific Research Applications

7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro- has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-[3-(2,4-difluorophenoxy)-6-[(dimethyloxido-λ4-sulfanylidene)amino]-2-pyridinyl]-1,6-dihydro-6-methyl-
  • 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one

Uniqueness: 7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro- is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold in drug discovery.

This detailed article provides a comprehensive overview of 7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-amino-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C7H7N3O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,6H,8H2,(H,9,11)

InChI Key

MAIRTMUWGXUTSD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2C1=C(C=N2)N

Origin of Product

United States

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